molecular formula C12H13ClN2O2 B2813383 tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1936703-05-7

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B2813383
CAS No.: 1936703-05-7
M. Wt: 252.7
InChI Key: GJXSWQDZPDWHPU-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1936703-05-7) is a high-value chemical building block protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C12H13ClN2O2 and a molecular weight of 252.70, this compound is a key synthetic intermediate in medicinal chemistry and drug discovery research . The pyrrolopyridine scaffold is a privileged structure in pharmaceutical development, representing a bicyclic system containing a pyrrole moiety fused to a pyridine nucleus . This structural motif is found in compounds with a broad spectrum of pharmacological activities. Researchers value this scaffold for developing novel therapeutic agents due to its resemblance to biologically active alkaloids and its presence in several approved drugs and investigational compounds . The specific 7-chloro substitution on the pyrrolo[3,2-b]pyridine ring system offers a versatile handle for further functionalization via cross-coupling reactions, making it an essential intermediate for constructing more complex molecules. Pyrrolopyridine derivatives are the subject of intensive research for their potential biological activities. Scientific literature indicates that compounds based on this scaffold have been investigated as analgesic and sedative agents, and for their potential to treat diseases of the nervous and immune systems . Furthermore, research has highlighted their antidiabetic, antimycobacterial, antiviral, and antitumor activities . The structural similarity of pyrrolopyridines to natural alkaloids like camptothecin, a known topoisomerase I inhibitor used in cancer therapy, underpins their significant research interest in oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

tert-butyl 7-chloropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-9-10(15)8(13)4-6-14-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSWQDZPDWHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC=CC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 250.69 g/mol
  • CAS Number : 1936703-05-7

The compound features a pyrrolo[3,2-b]pyridine core, which is known for its biological activity against various targets, including kinases and receptors involved in tumorigenesis.

Inhibition of Kinases

Recent studies have highlighted the role of pyrrolopyridine derivatives, including tert-butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, as potent inhibitors of kinases such as MPS1. This kinase is crucial for cell cycle regulation and has been implicated in cancer progression.

  • Case Study : A study demonstrated that compounds based on the pyrrolo[3,2-b]pyridine scaffold exhibited IC50 values as low as 0.025 μM against MPS1, indicating strong inhibitory effects. These compounds also showed favorable pharmacokinetic profiles in vivo, suggesting potential for oral bioavailability and therapeutic use in cancer treatment .

Targeting Fibroblast Growth Factor Receptors (FGFR)

Pyrrolopyridine derivatives have been explored for their ability to inhibit fibroblast growth factor receptors, which are often overexpressed in various cancers.

  • Case Study : In a recent synthesis and evaluation of pyrrolopyridine derivatives, one compound exhibited IC50 values ranging from 7 to 712 nM against FGFRs. This suggests that modifications to the pyrrolopyridine structure can enhance selectivity and potency against specific FGFR subtypes .

Inhibition of Human Neutrophil Elastase (HNE)

The compound has also been investigated for its inhibitory effects on human neutrophil elastase, an enzyme involved in inflammatory processes.

  • Case Study : Research indicated that certain derivatives of the pyrrolo[2,3-b]pyridine scaffold showed nanomolar activity against HNE, with IC50 values as low as 14 nM. The molecular docking studies revealed that these compounds effectively bind to the active site of HNE, providing insights into their mechanism of action .

Comparison Table of Biological Activities

Compound NameTargetIC50 (nM)Reference
This compoundMPS125
Pyrrolopyridine derivativeFGFR17
Pyrrolopyridine derivativeHNE14

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents/R-Groups Key Synthetic Method(s) Notable Properties/Applications
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Target) Pyrrolo[3,2-b]pyridine 7-Cl, 1-Boc Halogenation, Boc protection Intermediate for kinase inhibitors
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Pyrrolo[3,2-b]pyridine 6-(3,4-dimethoxyphenyl), 3-phenyl, 1-Boc Suzuki-Miyaura coupling Cyclin G-associated kinase inhibition
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolo[4,3-b]pyridine 5-(fluoro-D-prolyl), 1-Boc Peptide coupling, Boc protection Probable protease or receptor targeting
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Octahydro-pyrrolo[3,2-c]pyridine Fully saturated core, 1-Boc Hydrogenation, Boc protection Enhanced conformational stability
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate 4-oxide Pyrrolo[3,2-b]pyridine 4-oxide 1-Boc, N-oxide Oxidation with mCPBA Altered electronic properties
Key Observations:

Substituent Effects :

  • The 7-Cl substituent in the target compound is electron-withdrawing, directing electrophilic substitution to the 5-position and enhancing oxidative stability compared to electron-donating groups like methoxy or aryl substituents .
  • Boc (tert-butyloxycarbonyl) is a common protecting group across analogs, but its steric bulk may hinder reactions at the 1-position in some cases .

Stability and Reactivity

  • Hydrogenated Analogs (–11) : Saturated cores resist oxidation and degradation but may lack planar rigidity required for target engagement .
  • N-Oxide () : Prone to reduction under acidic or reductive conditions, limiting utility in certain synthetic pathways .

Biological Activity

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H14ClN2O2
  • CAS Number : 1198096-55-7

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Anticancer Properties :
    • This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies indicate that derivatives of pyrrolo compounds exhibit significant antiproliferative activity against various human cancer cell lines with IC50 values in the nanomolar range .
  • Enzyme Inhibition :
    • Research indicates that this compound may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer . Enzymatic assays have demonstrated nanomolar-level inhibitory activity against DYRK1A.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties using models that assess pro-inflammatory responses. It was found to reduce inflammation in BV2 microglial cells, suggesting its potential utility in treating neuroinflammatory conditions .
  • Antioxidant Activity :
    • ORAC assays have confirmed the antioxidant properties of this compound, indicating its ability to scavenge free radicals and protect cells from oxidative stress .

Study 1: DYRK1A Inhibition

Study 2: Antiproliferative Activity

In another investigation involving various pyrrolo derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that this compound exhibited strong antiproliferative effects, with IC50 values ranging from 10 nM to 100 nM across different cell lines .

Data Tables

Activity Type IC50/EC50 Values Tested Models
DYRK1A Inhibition<10 nMEnzymatic assays
Antiproliferative10 nM - 100 nMHuman tumor cell lines
Anti-inflammatoryN/ABV2 microglial cells
AntioxidantN/AORAC assay

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves two key steps: (1) introducing the chloro substituent at the 7-position of the pyrrolopyridine core via electrophilic aromatic substitution or directed metalation, and (2) protecting the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate. Critical conditions include:

  • Chlorination : Use of N-chlorosuccinimide (NCS) in anhydrous DMF at 0–25°C to minimize side reactions .
  • Boc protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to prevent over-alkylation .
  • Purification : Column chromatography with ethanol/chloroform (1:10) to isolate the product with ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • NMR spectroscopy :
    • ¹H NMR : A singlet for the tert-butyl group at δ 1.4–1.5 ppm; aromatic protons in the pyrrolopyridine ring appear as doublets or triplets between δ 7.0–8.5 ppm .
    • ¹³C NMR : The carbonyl carbon of the Boc group resonates at δ 150–155 ppm, while the tert-butyl carbons appear at δ 27–30 ppm .
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass (calculated for C₁₂H₁₄ClN₂O₂: 269.0695) .
  • IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the ester carbonyl group .

Q. What are the common functional group transformations possible with this compound?

  • Nucleophilic substitution : The 7-chloro group can be replaced with amines or thiols under Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C) .
  • Ester hydrolysis : Treatment with HCl in THF/water (1:1) at 60°C removes the Boc group, yielding the free pyrrolopyridine .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

  • Use SHELXL for refinement, particularly for high-resolution data or twinned crystals, and validate bond lengths/angles against the Cambridge Structural Database .
  • Cross-check with DFT calculations (e.g., Gaussian 16) to model the electron density map and identify potential disorder in the tert-butyl group .
  • Compare experimental ¹³C NMR chemical shifts with computed values (e.g., using ACD/Labs or mNMR) to confirm regiochemistry .

Q. What strategies are recommended for optimizing cross-coupling reactions involving this compound?

  • Solvent selection : Use dioxane/water (4:1) for Suzuki couplings to enhance solubility of boronic acids .
  • Catalyst screening : Test Pd(OAc)₂ with SPhos or Xantphos ligands to improve yields in arylations .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C for Buchwald-Hartwig aminations .

Q. How can isotopic labeling or computational modeling elucidate the reactivity of this compound?

  • Isotopic labeling : Introduce ¹³C at the carbonyl group to track ester hydrolysis kinetics via NMR .
  • DFT calculations : Model the transition state of nucleophilic substitution at the 7-position to predict regioselectivity in derivatives .
  • MD simulations : Study interactions with biological targets (e.g., kinases) using GROMACS to guide drug design .

Q. How should researchers design assays to investigate the kinase inhibitory activity of this compound derivatives?

  • Biochemical assays : Measure IC₅₀ values against purified kinases (e.g., EGFR or BRAF) using ADP-Glo™ kinase assays .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, with staurosporine as a positive control .
  • Structural analysis : Co-crystallize derivatives with target kinases to map binding interactions (e.g., using PDB ID 1M17 as a reference) .

Methodological Notes

  • Contradiction analysis : When spectral data conflicts with crystallographic results (e.g., unexpected dihedral angles), validate via Hirshfeld surface analysis or variable-temperature NMR .
  • Scale-up challenges : For multi-gram syntheses, replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) to improve throughput .

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